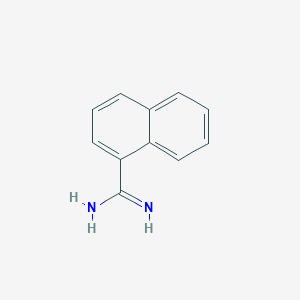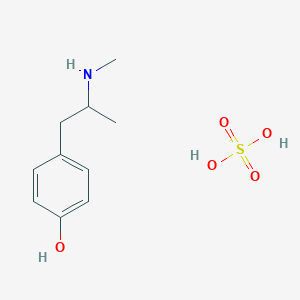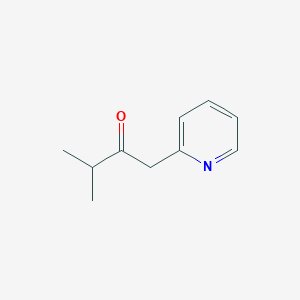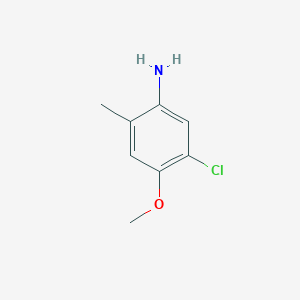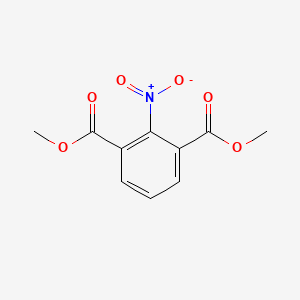
Dimethyl 2-nitroisophthalate
概要
説明
Dimethyl 2-nitroisophthalate is an organic compound with the molecular formula C₁₀H₉NO₆. It is a derivative of isophthalic acid, where two ester groups and a nitro group are attached to the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .
作用機序
Target of Action
Similar compounds, such as phthalates, have been known to interact with various biological systems, including endocrine and neurological systems .
Mode of Action
It’s worth noting that phthalates, a related group of compounds, are known to interfere with nuclear receptors in various neural structures involved in controlling brain functions .
Biochemical Pathways
Related compounds such as phthalates have been shown to disrupt the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process .
Pharmacokinetics
It’s known that the compound is soluble in methanol and ethanol, but insoluble in water . This suggests that its bioavailability could be influenced by the presence of these solvents.
Result of Action
Related compounds such as phthalates have been associated with neurological disorders, such as attention-deficit/hyperactivity disorder, autism spectrum disorder, decreased masculine behavior .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Dimethyl 2-nitroisophthalate. Furthermore, it should be stored in a cool, dry place with good ventilation .
生化学分析
Biochemical Properties
Dimethyl 2-nitroisophthalate plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses, such as those in the cytochrome P450 family. These interactions can lead to the modulation of enzyme activity, either by inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can form complexes with proteins, influencing their structure and function .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those related to oxidative stress and inflammation. For example, it can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to increased expression of antioxidant genes. This compound also affects gene expression by modulating transcription factors and other regulatory proteins. In terms of cellular metabolism, this compound can alter the balance of metabolic pathways, impacting the production and utilization of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes and proteins, leading to changes in their conformation and activity. For instance, its interaction with cytochrome P450 enzymes can result in either inhibition or activation of these enzymes, depending on the specific isoform and the presence of other cofactors. Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of antioxidant pathways and modulation of gene expression. Its stability and activity can be influenced by factors such as pH, temperature, and the presence of other chemicals .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects, such as reducing oxidative stress and inflammation. At higher doses, it can become toxic, leading to adverse effects such as liver damage and disruption of metabolic processes. Studies have identified threshold doses beyond which the compound’s effects shift from protective to harmful. These findings highlight the importance of careful dosage control in experimental and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as esterases and nitroreductases, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of key metabolites. The compound’s interactions with metabolic enzymes can also affect the overall balance of metabolic pathways, potentially leading to shifts in energy production and utilization .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transport proteins and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can be influenced by factors such as its lipophilicity and the presence of specific transporters. These interactions can affect the compound’s localization and accumulation within cells, influencing its overall activity and effects .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications or interactions with targeting signals. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and oxidative stress responses. Understanding the subcellular localization of this compound is crucial for elucidating its mechanisms of action and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions: Dimethyl 2-nitroisophthalate can be synthesized through the nitration of dimethyl isophthalate. The process involves the reaction of dimethyl isophthalate with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, concentration, and reaction time to maximize yield and purity. The product is then purified through crystallization or distillation .
化学反応の分析
Types of Reactions: Dimethyl 2-nitroisophthalate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other functional groups.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products:
Reduction: Dimethyl 2-aminoisophthalate.
Substitution: Various substituted isophthalates depending on the nucleophile used.
Hydrolysis: 2-nitroisophthalic acid.
科学的研究の応用
Dimethyl 2-nitroisophthalate is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: It is employed in the production of dyes, pigments, and other specialty chemicals
類似化合物との比較
Dimethyl isophthalate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Dimethyl 5-nitroisophthalate: Similar structure but with the nitro group in a different position, leading to different reactivity and applications.
Dimethyl terephthalate: Contains ester groups but no nitro group, used primarily in polymer production
Uniqueness: Dimethyl 2-nitroisophthalate’s unique combination of ester and nitro groups makes it particularly valuable in organic synthesis, allowing for a wide range of chemical transformations and applications in various fields .
特性
IUPAC Name |
dimethyl 2-nitrobenzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6/c1-16-9(12)6-4-3-5-7(10(13)17-2)8(6)11(14)15/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMFVOACDBUXRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)C(=O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


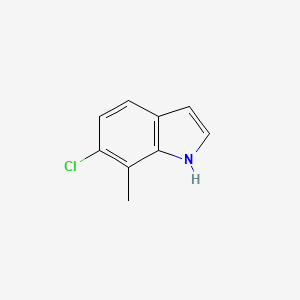
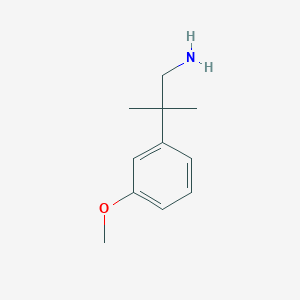
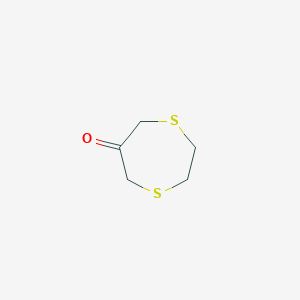
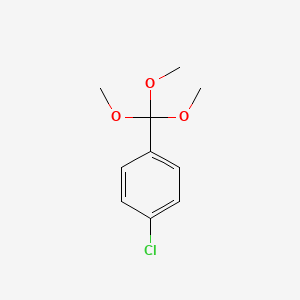

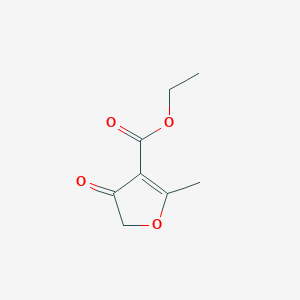
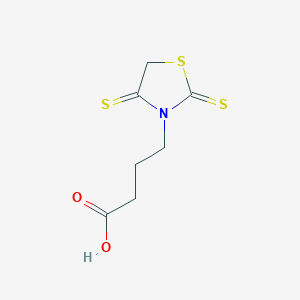
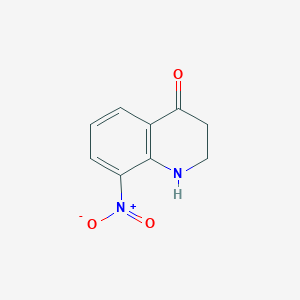
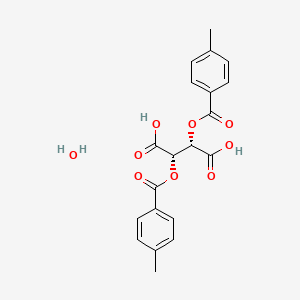
![1-methyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one](/img/structure/B1366937.png)
